molecular formula C6H10O2 B6611522 2-ethylbut-3-enoic acid CAS No. 10545-07-0

2-ethylbut-3-enoic acid

Cat. No.: B6611522
CAS No.: 10545-07-0
M. Wt: 114.14 g/mol
InChI Key: WYZGMTDJCGEDAQ-UHFFFAOYSA-N
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Description

2-ethylbut-3-enoic acid is an organic compound with the molecular formula C6H10O2 It is a branched-chain fatty acid that features both an alkene and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylbut-3-enoic acid can be achieved through several methods. One common approach involves the acylation of proline ethyl ester with 2-methylprop-2-enoic acid or 2-methyl-3-butenoic acid using acyl chlorides . This method allows for the formation of the desired alkene-containing intermediate, which can then be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of Grignard reagents. For example, 3-halogenated butene can react with magnesium in an ether solvent to form a Grignard reagent, which is then added dropwise to a carbonic ester to yield this compound . This method is advantageous due to its high yield and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

2-ethylbut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkene group to an alkane.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Esterification can be achieved using alcohols in the presence of sulfuric acid (H2SO4) as a catalyst.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Esters or amides.

Scientific Research Applications

2-ethylbut-3-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-ethylbut-3-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a Bronsted acid, donating a proton to acceptor molecules . This property makes it useful in various catalytic processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethylbut-3-enoic acid is unique due to its specific branching and the position of the alkene group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-ethylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZGMTDJCGEDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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